molecular formula C14H18N2O8 B013778 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside CAS No. 3459-18-5

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

Cat. No.: B013778
CAS No.: 3459-18-5
M. Wt: 342.30 g/mol
InChI Key: OMRLTNCLYHKQCK-DHGKCCLASA-N
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Biochemical Analysis

Biochemical Properties

4-Nitrophenyl N-acetyl-beta-D-glucosaminide interacts with the enzyme N-acetyl-beta-glucosaminidase . The enzymatic action cleaves the glycosidic bond of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide, forming 4-nitrophenolate (pNP), which can be measured at 405 nm .

Cellular Effects

The effects of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide on cells are primarily observed through its interaction with N-acetyl-beta-glucosaminidase. This interaction influences cellular function by affecting the activity of this enzyme .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide involves its interaction with N-acetyl-beta-glucosaminidase. This enzyme cleaves the glycosidic bond of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide, leading to the formation of 4-nitrophenolate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide can be observed over time through changes in the colorimetric detection at 405 nm .

Metabolic Pathways

4-Nitrophenyl N-acetyl-beta-D-glucosaminide is involved in the metabolic pathway of N-acetyl-beta-glucosaminidase, where it serves as a substrate for this enzyme .

Transport and Distribution

The transport and distribution of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide within cells and tissues are largely dependent on the activity of N-acetyl-beta-glucosaminidase .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide is influenced by its interaction with N-acetyl-beta-glucosaminidase .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275049
Record name p-Nitrophenyl N-acetyl-β-D-glucosaminide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3459-18-5
Record name p-Nitrophenyl N-acetyl-β-D-glucosaminide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl-N-acetyl-2-deoxyglucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl N-acetyl-β-D-glucosaminide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-nitrophenyl-2-acetamido-2-deoxy-β-glucopyranoside
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Record name AVR-48
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4-Nitrophenyl N-acetyl-β-D-glucosaminide and what is it used for in research?

A1: 4-Nitrophenyl N-acetyl-β-D-glucosaminide (also called 4-NP-GlcNAc) is a synthetic compound used as an artificial substrate to measure the activity of the enzyme N-acetyl-β-D-hexosaminidase (also known as N-acetyl-β-D-glucosaminidase or NAGase) [, ]. This enzyme plays a crucial role in the breakdown of certain carbohydrates in the body.

Q2: How does 4-Nitrophenyl N-acetyl-β-D-glucosaminide help in measuring NAGase activity?

A2: NAGase acts upon 4-NP-GlcNAc, cleaving the bond and releasing 4-nitrophenol [, ]. This released 4-nitrophenol can be measured spectrophotometrically due to its distinct absorbance properties. The rate of 4-nitrophenol formation directly correlates with the enzyme's activity.

Q3: Are there any challenges in using 4-nitrophenol for spectrophotometric measurements in this context?

A3: Yes, 4-nitrophenol doesn't ionize efficiently at the pH optimum for NAGase activity (around pH 5) []. This low ionization results in weaker absorbance, making accurate measurements difficult.

Q4: How can the challenge of low 4-nitrophenol ionization be addressed in NAGase assays?

A4: Researchers have found that adding diethylaminoethyl-α-cyclodextrin (DEn-CD) to the reaction mixture significantly improves 4-nitrophenol ionization at pH 5 []. This additive allows for a more sensitive and convenient spectrophotometric assay for NAGase activity.

Q5: Have alternative substrates to 4-Nitrophenyl N-acetyl-β-D-glucosaminide been explored for NAGase activity assays?

A5: Yes, researchers have also explored 2-chloro-4-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate for kinetic rate assays of NAGase, particularly in urine samples []. This substrate offers advantages like high precision and a wide measurement range, making it suitable for clinical applications.

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